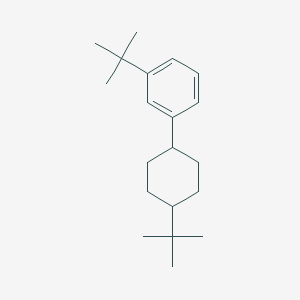
1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a tert-butyl group and a tert-butylcyclohexyl group. This compound is notable for its bulky substituents, which can significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene typically involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl group is introduced to the benzene ring. The tert-butylcyclohexyl group can be introduced through a similar alkylation process involving cyclohexane derivatives .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids as catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene finds applications in various scientific research fields:
Chemistry: Used as a model compound for studying steric effects and conformational analysis in organic chemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include modulation of oxidative stress, inhibition of inflammatory mediators, and stabilization of reactive intermediates .
Comparison with Similar Compounds
tert-Butylbenzene: A simpler analog with only one tert-butyl group attached to the benzene ring.
4-tert-Butylcyclohexyl acetate: A compound with similar steric properties but different functional groups.
1-Bromo-4-tert-butylbenzene: A halogenated derivative used in various organic synthesis reactions.
Uniqueness: 1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene is unique due to the presence of both tert-butyl and tert-butylcyclohexyl groups, which impart significant steric hindrance and influence its chemical reactivity and applications. This compound’s structure allows for the study of steric effects and conformational preferences in organic molecules .
Properties
CAS No. |
62056-44-4 |
|---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-tert-butyl-3-(4-tert-butylcyclohexyl)benzene |
InChI |
InChI=1S/C20H32/c1-19(2,3)17-12-10-15(11-13-17)16-8-7-9-18(14-16)20(4,5)6/h7-9,14-15,17H,10-13H2,1-6H3 |
InChI Key |
MGHLNLYHHWOPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C2=CC(=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















